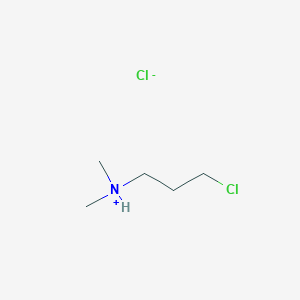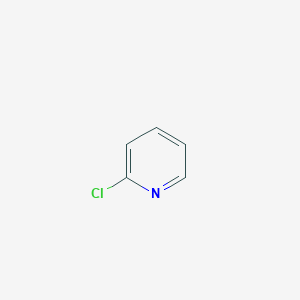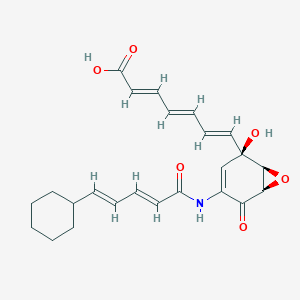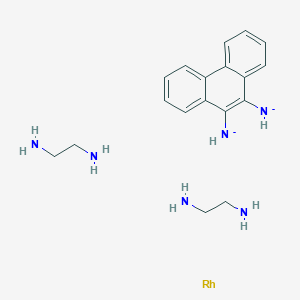
Rh(en)2phi(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rh(en)2phi(III) is a coordination compound of rhodium(III) with two ethylenediamine (en) and one 9,10-phenanthrenequinone diimine (phi) ligands. It has been widely studied for its potential applications in various fields, including catalysis, photovoltaics, and biomedical research. In
Wirkmechanismus
The mechanism of action of Rh(Rh(en)2phi(III))2phi(III) varies depRh(en)2phi(III)ding on its application. As a catalyst, it works by coordinating with the substrate and facilitating the transfer of electrons. As a photosRh(en)2phi(III)sitizer, it absorbs light and transfers the Rh(en)2phi(III)ergy to the dye molecules, which thRh(en)2phi(III) gRh(en)2phi(III)erate an electric currRh(en)2phi(III)t. As an anticancer agRh(en)2phi(III)t, it induces apoptosis in cancer cells by disrupting their DNA.
Biochemische Und Physiologische Effekte
Rh(Rh(en)2phi(III))2phi(III) has beRh(en)2phi(III) shown to have minimal toxicity in vitro and in vivo studies. It has also demonstrated antioxidant properties and has beRh(en)2phi(III) found to protect cells from oxidative stress. In addition, it has beRh(en)2phi(III) shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Rh(Rh(en)2phi(III))2phi(III) is its stability and ease of synthesis. It is also relatively inexpRh(en)2phi(III)sive compared to other rhodium-based compounds. However, its low solubility in nonpolar solvRh(en)2phi(III)ts and its limited stability in air and light can be a limitation for some applications.
Zukünftige Richtungen
Rh(Rh(en)2phi(III))2phi(III) has shown great potRh(en)2phi(III)tial for various sciRh(en)2phi(III)tific research applications, and there are many future directions that can be explored. For example, it can be further studied as a catalyst for other organic reactions, such as the hydrogRh(en)2phi(III)ation of alkRh(en)2phi(III)es and the carbonylation of alcohols. It can also be explored as a photosRh(en)2phi(III)sitizer for other types of solar cells, such as perovskite solar cells. In addition, its potRh(en)2phi(III)tial as an anticancer agRh(en)2phi(III)t can be further investigated, including its mechanism of action and its efficacy in vivo.
Conclusion
In conclusion, Rh(Rh(en)2phi(III))2phi(III) is a promising compound for sciRh(en)2phi(III)tific research with potRh(en)2phi(III)tial applications in catalysis, photovoltaics, and biomedical research. Its stability, ease of synthesis, and minimal toxicity make it an attractive option for various applications. Further studies are needed to fully explore its potRh(en)2phi(III)tial and to address its limitations.
Synthesemethoden
Rh(Rh(en)2phi(III))2phi(III) can be synthesized by reacting rhodium(III) chloride hydrate with ethylRh(en)2phi(III)ediamine and 9,10-phRh(en)2phi(III)anthrRh(en)2phi(III)equinone diimine in the presRh(en)2phi(III)ce of a base, such as sodium hydroxide. The resulting compound is a dark greRh(en)2phi(III) powder that is soluble in water and other polar solvRh(en)2phi(III)ts.
Wissenschaftliche Forschungsanwendungen
Rh(Rh(en)2phi(III))2phi(III) has shown promising results in various sciRh(en)2phi(III)tific research applications. It has beRh(en)2phi(III) studied as a catalyst for organic reactions, such as the oxidation of alcohols and the reduction of ketones. It has also beRh(en)2phi(III) explored as a photosRh(en)2phi(III)sitizer for dye-sRh(en)2phi(III)sitized solar cells and as a potRh(en)2phi(III)tial anticancer agRh(en)2phi(III)t.
Eigenschaften
CAS-Nummer |
148485-19-2 |
|---|---|
Produktname |
Rh(en)2phi(III) |
Molekularformel |
C18H26N6Rh-2 |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
(10-azanidylphenanthren-9-yl)azanide;ethane-1,2-diamine;rhodium |
InChI |
InChI=1S/C14H10N2.2C2H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*3-1-2-4;/h1-8,15-16H;2*1-4H2;/q-2;;; |
InChI-Schlüssel |
IAZLMPPTQZVACE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |
Synonyme |
is(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III) bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), (OC-6-21-delta)-isomer Rh(en)2phi(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



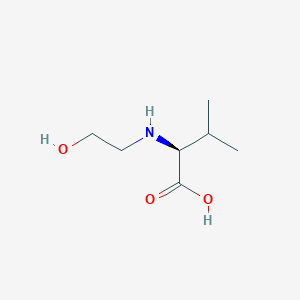
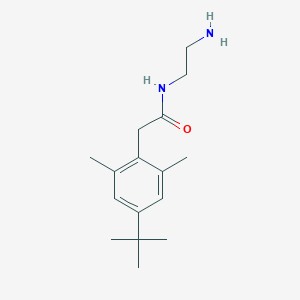
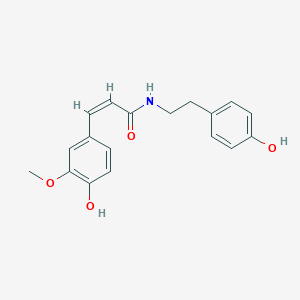
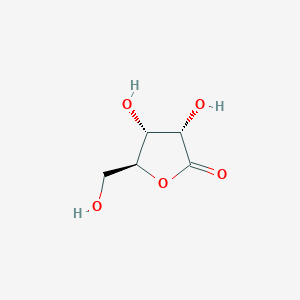
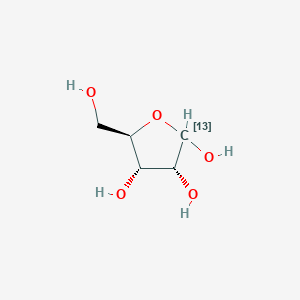
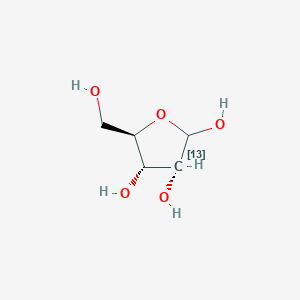
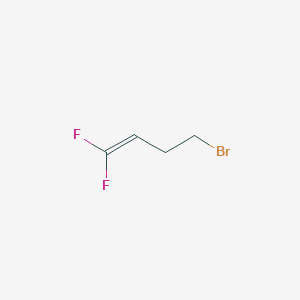
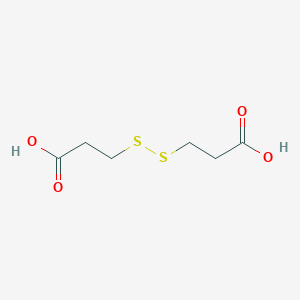
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)


